

Application Notes and Protocols: Intracerebroventricular Injection of [D-Ala2]-Met- Enkephalinamide (DAME)

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Compound of Interest

Compound Name: *H-Tyr-D-Ala-Gly-Phe-Met-NH₂*

Cat. No.: *B10853613*

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Introduction

[D-Ala²]-Met-Enkephalinamide (DAME) is a synthetic analogue of the endogenous opioid peptide Met-enkephalin. Its structure confers resistance to degradation by brain enzymes, resulting in potent and long-lasting analgesic effects when administered directly into the central nervous system (CNS).^[1] Intracerebroventricular (ICV) injection is a critical technique that bypasses the blood-brain barrier, allowing for the direct investigation of the central effects of neuroactive compounds like DAME.^{[2][3]} This document provides detailed application notes and experimental protocols for the ICV administration of DAME in preclinical research, focusing on its use in studying analgesia, cardiovascular function, and respiratory effects.

Applications

The central administration of DAME is a valuable tool for elucidating the role of opioid receptors in various physiological processes. Key applications include:

- **Analgesia Research:** DAME is a potent analgesic, and its ICV injection is a standard method to study the central mechanisms of pain modulation.[1][4] This is often assessed using thermal nociceptive tests such as the hot plate and tail-flick assays.
- **Cardiovascular Studies:** ICV DAME administration has been shown to induce changes in blood pressure and heart rate, providing a model to investigate the central opioid regulation of cardiovascular function.
- **Respiratory Studies:** The central opioid system is a known regulator of respiration. ICV injection of DAME can be used to study its effects on respiratory parameters.
- **Neuroendocrine Research:** DAME can influence the pituitary-adrenocortical axis, and its central administration is used to explore the interplay between the opioid system and hormonal regulation.
- **Gastrointestinal Function:** Central opioid pathways can modulate gastrointestinal functions, such as bile secretion, which can be investigated using ICV DAME.

Quantitative Data Summary

The following tables summarize quantitative data from studies involving the intracerebroventricular or systemic administration of DAME.

Table 1: Analgesic Effects of DAME

Animal Model	Assay	DAME Dose (ICV)	Outcome	Reference
Rat	Tail-Flick	5-10 µg	Profound, long-lasting analgesia	
Mouse	Not Specified	20 µg (twice daily)	Development of tolerance to analgesia	

Table 2: Cardiovascular Effects of DAME

Animal Model	Route of Administration	DAME Dose	Effect on Mean Arterial Pressure (MAP)	Effect on Heart Rate (HR)	Reference
Cat	ICV	500 µg/kg	Hypotension (6-46 mmHg decrease)	Variable (decrease in 6/9, increase in 2/9)	
Rat	Intravenous	Not specified	Hypotension	Bradycardia	

Table 3: Effects of DAME on Intestinal Transport

Animal Model	DAME Dose (ICV)	Condition	Effect	Reference
Rat	1 and 3 µg	Prostaglandin E1-induced secretion	Inhibition of fluid and chloride absorption	

Experimental Protocols

Stereotaxic Surgery for Intracerebroventricular Cannula Implantation in Rats

This protocol describes the surgical procedure for implanting a guide cannula into the lateral ventricle of a rat for subsequent ICV injections.

Materials:

- Stereotaxic apparatus
- Anesthesia machine (e.g., for isoflurane)
- Heating pad

- Surgical instruments (scalpel, forceps, hemostats, drill)
- Guide cannula and dummy cannula
- Dental cement
- Suturing material
- Analgesics and antibiotics
- Eye ointment

Procedure:

- **Anesthesia and Preparation:** Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane). Once the animal is fully anesthetized, confirmed by the absence of a pedal withdrawal reflex, shave the head and apply eye ointment to prevent corneal drying.
- **Positioning:** Mount the rat in the stereotaxic apparatus, ensuring the head is held firmly and level.
- **Incision and Skull Exposure:** Make a midline incision on the scalp to expose the skull. Clean the skull surface of any connective tissue.
- **Identifying Bregma:** Identify the bregma, the junction of the sagittal and coronal sutures. This will serve as the reference point for stereotaxic coordinates.
- **Drilling the Burr Hole:** Based on a rat brain atlas, determine the coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ± 1.5 mm from bregma). Mark the location and drill a small burr hole through the skull, being careful not to damage the underlying dura mater.
- **Cannula Implantation:** Lower the guide cannula to the predetermined dorsoventral (DV) coordinate (e.g., -3.5 mm from the skull surface).
- **Securing the Cannula:** Secure the cannula to the skull using dental cement and anchoring screws.

- **Suturing and Post-operative Care:** Suture the incision around the implant. Administer post-operative analgesics and antibiotics as per veterinary guidelines. House the animal individually and monitor for recovery. Insert a dummy cannula to keep the guide cannula patent. Allow the animal to recover for at least one week before any ICV injections.

Intracerebroventricular Injection Protocol

Materials:

- Injection cannula (sized to extend slightly beyond the guide cannula)
- Polyethylene tubing
- Hamilton syringe
- DAME solution (dissolved in sterile artificial cerebrospinal fluid or saline)

Procedure:

- **Habituation:** Handle the animals for several days prior to the injection to minimize stress.
- **Preparation:** Dissolve DAME to the desired concentration in sterile vehicle.
- **Injection:** Gently restrain the animal and remove the dummy cannula. Insert the injection cannula into the guide cannula.
- **Infusion:** Connect the injection cannula to the Hamilton syringe via polyethylene tubing. Infuse the desired volume of DAME solution (typically 1-5 μL) over a period of 1-2 minutes to avoid a rapid increase in intracranial pressure.
- **Post-Infusion:** Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.
- **Replacement of Dummy Cannula:** Withdraw the injection cannula and replace the dummy cannula.
- **Behavioral/Physiological Assessment:** Proceed with the planned behavioral or physiological measurements.

Hot Plate Test for Analgesia

The hot plate test is used to assess the thermal pain threshold.

Materials:

- Hot plate apparatus with adjustable temperature
- Transparent cylinder to confine the animal

Procedure:

- **Apparatus Setup:** Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).
- **Acclimation:** Allow the animal to acclimate to the testing room for at least 30-60 minutes.
- **Baseline Latency:** Place the animal on the hot plate within the transparent cylinder and start a timer. Record the latency to the first sign of nociception, such as hind paw licking, flicking, or jumping. If no response occurs within a predetermined cut-off time (e.g., 30-60 seconds), remove the animal to prevent tissue damage.
- **Drug Administration:** Administer DAME via ICV injection as described above.
- **Post-Treatment Latency:** At various time points after DAME injection, repeat the hot plate test to determine the analgesic effect. An increase in latency indicates analgesia.

Tail-Flick Test for Analgesia

The tail-flick test measures the latency to withdraw the tail from a noxious heat source.

Materials:

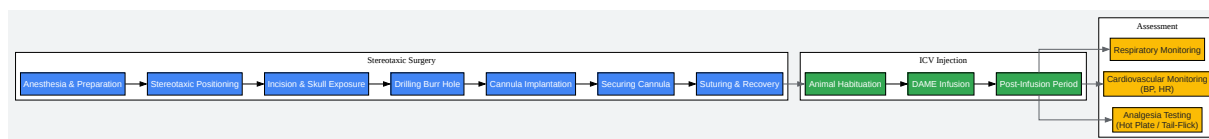
- Tail-flick apparatus with a radiant heat source
- Animal restrainer

Procedure:

- **Acclimation:** Acclimate the animal to the restrainer and testing environment.

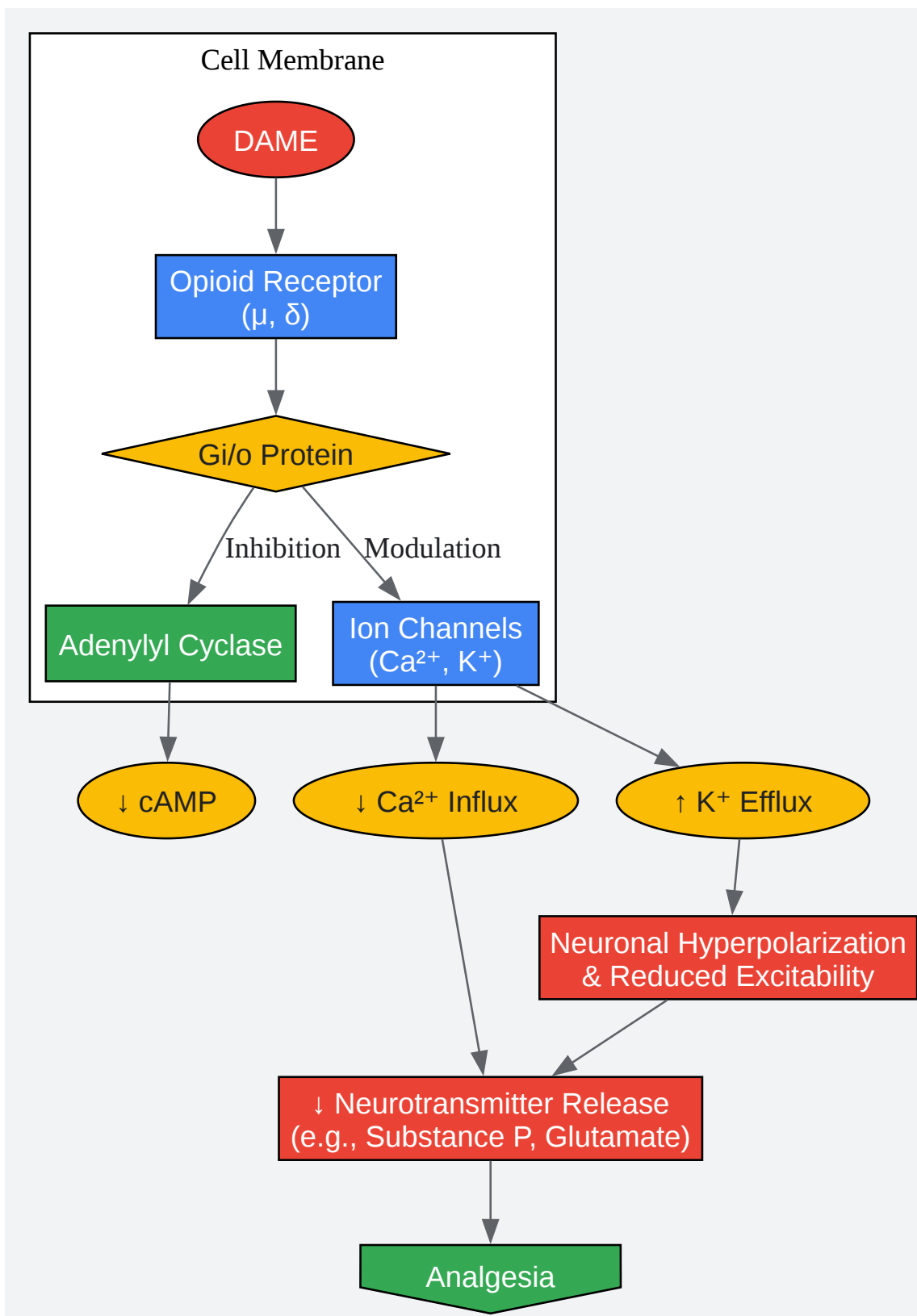
- **Baseline Latency:** Place the animal in the restrainer with its tail positioned over the heat source. Activate the heat source and a timer. The time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency. A cut-off time (e.g., 10-18 seconds) should be set to prevent tissue damage.
- **Drug Administration:** Administer DAME via ICV injection.
- **Post-Treatment Latency:** Measure the tail-flick latency at different time points after DAME administration. An increase in latency is indicative of an analgesic effect.

Visualizations



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Caption: Experimental workflow for ICV injection and subsequent behavioral/physiological assessment.



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Caption: Simplified signaling pathway for DAME-mediated analgesia via opioid receptors.

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- To cite this document: BenchChem. [Application Notes and Protocols: Intracerebroventricular Injection of [D-Ala²]-Met-Enkephalinamide (DAME)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10853613/docs#application-notes-and-protocols-intracerebroventricular-injection-of-d-ala2-met-enkephalinamide-dame>]

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